molecular formula C18H16ClN3O3 B7719306 N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide

N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide

Cat. No. B7719306
M. Wt: 357.8 g/mol
InChI Key: MPXHYJWJNGHYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as CPOP and belongs to the class of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. CPOP has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. Additionally, CPOP has been found to inhibit the NF-κB pathway, which is a major inflammatory pathway. By inhibiting these pathways, CPOP induces apoptosis and inhibits angiogenesis in cancer cells and reduces inflammation in various inflammatory diseases.
Biochemical and Physiological Effects
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been found to have various biochemical and physiological effects. Studies have shown that CPOP inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, CPOP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Furthermore, CPOP has been found to have low toxicity, which makes it a promising candidate for further preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide in lab experiments is its low toxicity. This makes it a promising candidate for further preclinical and clinical studies. Additionally, CPOP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using CPOP in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental setups.

Future Directions

There are several future directions for the research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide. One of the future directions is to further explore the potential of CPOP as a therapeutic agent in cancer treatment. Additionally, further studies can be conducted to investigate the anti-inflammatory and antioxidant properties of CPOP in various inflammatory diseases. Furthermore, studies can be conducted to optimize the synthesis method of CPOP to improve its solubility and bioavailability. Overall, the potential therapeutic properties of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This compound then undergoes a reaction with 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of triethylamine to yield N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.

Scientific Research Applications

N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been studied for its potential therapeutic properties in various fields of research. One of the main applications of this compound is in the field of cancer research. Studies have shown that CPOP inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, CPOP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11(20-17(23)13-5-9-15(24-2)10-6-13)18-21-16(22-25-18)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXHYJWJNGHYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methoxybenzamide

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